benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a bicyclic framework fused with pyrimidine and thiazine rings. Key structural features include:
- A 4-methylphenyl substituent at position 6, contributing to steric and electronic modulation.
- A methyl group at position 8 and a 4-oxo moiety at position 4, stabilizing the bicyclic system via keto-enol tautomerism .
Properties
Molecular Formula |
C23H22N2O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H22N2O3S/c1-15-8-10-18(11-9-15)21-20(22(27)28-14-17-6-4-3-5-7-17)16(2)24-23-25(21)19(26)12-13-29-23/h3-11,21H,12-14H2,1-2H3 |
InChI Key |
ONIGEWCUDXXJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methylphenyl derivatives with a thiazine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, acids, bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
Benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate serves as a valuable precursor in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions due to its reactivity.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against various microbial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise for future therapeutic applications.
Medicine
The compound is being explored for its potential therapeutic effects:
- Drug Development : It is considered a lead compound in the development of new medications targeting specific diseases.
- Mechanism of Action : The interaction with molecular targets may involve enzyme inhibition or receptor binding.
Industry
In industrial applications:
- It is utilized in the development of new materials.
- Acts as a catalyst in various chemical processes.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth compared to control groups.
-
Anticancer Research :
- In vitro studies demonstrated that the compound could induce apoptosis in specific cancer cell lines. Mechanistic studies revealed that it may modulate key signaling pathways involved in cell survival.
Mechanism of Action
The mechanism of action of benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives bearing variations in substituents, heterocyclic cores, and reactivity profiles.
Table 1: Substituent and Functional Group Variations
Key Observations :
Substituent Effects :
- 4-Methylphenyl (Target): Improves steric bulk and hydrophobic interactions compared to 4-chlorophenyl (electron-withdrawing) or 4-nitrophenyl (strongly electron-deficient) .
- Benzyl vs. Ethyl Esters : Benzyl esters (Target) offer higher lipophilicity than ethyl esters (Compound 1l), impacting membrane permeability .
Reactivity Profiles: The methylthio group in Compound 3 acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or phenols) . The Target lacks such groups, suggesting lower electrophilicity.
Heterocyclic Core Variations :
Biological Activity
Benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C23H22N2O4S
- Molecular Weight : 414.50 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The structure allows it to fit into the active sites of specific enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, which may lead to therapeutic effects in treating diseases.
- Receptor Binding : It may also bind to certain receptors in the body, modulating their activity and influencing physiological responses.
Pharmacological Activities
The compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thiazine compounds often possess antimicrobial properties. The unique structure of this compound suggests potential effectiveness against various bacterial strains.
- Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, protecting cells from oxidative stress.
- Anticancer Activity : Initial research indicates that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Studies :
- Antioxidant Activity :
- Anticancer Research :
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Benzyl 8-Methyl-6-(4-Methylphenyl)-4-Oxo-Pyrimido[2,1-b][1,3]Thiazine | C23H22N2O4S | Antimicrobial, Antioxidant |
| Benzyl 8-Methyl-6-(3-Nitrophenyl)-4-Oxo-Pyrimido[2,1-b][1,3]Thiazine | C22H19N3O5S | Anticancer |
| Benzyl 6-(4-Acetyloxy)-8-Methyl-Pyrimido[2,1-b][1,3]Thiazine | C26H26N2O6S | Enzyme Inhibition |
Q & A
Q. What are the established synthetic routes and purification methods for this compound?
The compound is synthesized via multi-step reactions involving condensation of substituted aldehydes with thiourea derivatives, followed by cyclization. For example, ethyl acetoacetate and aromatic aldehydes are condensed with thiobarbituric acid under acidic conditions to form the pyrimido-thiazine core . Purification typically involves recrystallization from DMF/ethanol mixtures, with monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How is structural characterization performed, and what key spectroscopic data are observed?
- NMR : NMR (400 MHz, DMSO-d6) shows distinct signals for the benzyl group (δ 5.2 ppm, singlet) and the 4-methylphenyl substituent (δ 2.3 ppm, singlet). The pyrimidine ring protons appear as multiplets between δ 6.8–7.5 ppm .
- IR : Strong absorption at 1720 cm (C=O stretch) and 1250 cm (C-O ester) .
- X-ray crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 105.3° .
Q. What are common spectroscopic discrepancies encountered during analysis?
Tautomeric equilibria in the pyrimido-thiazine ring can lead to variable NMR shifts (e.g., NH protons appearing as broad signals or splitting into multiplets) . Resolution requires temperature-dependent NMR studies or deuteration experiments .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic analysis, and how are they resolved?
- Disordered atoms : The benzyl group may exhibit positional disorder, resolved using SHELXL’s PART instruction to model alternate conformations .
- Twinned crystals : Data integration via WinGX and refinement with HKL-3000 software improve accuracy .
- Validation : R-factor convergence (< 0.05) and Hirshfeld surface analysis ensure structural reliability .
Q. How do structural modifications influence biological activity?
Q. What computational methods are used to predict reactivity or binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate tautomer stability .
- Molecular docking : AutoDock Vina predicts interactions with bacterial dihydrofolate reductase (binding energy: −9.2 kcal/mol) .
Q. How are contradictions in literature data reconciled (e.g., nomenclature vs. crystallographic results)?
- Nomenclature conflicts : The IUPAC name may conflict with legacy naming (e.g., "pyrimido[2,1-b]thiazine" vs. "thiazolo[3,2-a]pyrimidine"). Cross-referencing CAS registry numbers and CIF files resolves ambiguities .
- Synthetic yield discrepancies : Varied reaction conditions (e.g., solvent polarity, catalyst loading) account for yield differences. Meta-analysis using Chebyshev inequality identifies optimal conditions (e.g., 70°C in DMF) .
Q. Methodological Notes
- Synthesis optimization : Use Dean-Stark traps for azeotropic removal of water in cyclization steps .
- Crystallography : Employ Olex2 for structure solution and Mercury for packing diagram visualization .
- Data validation : Cross-check melting points (mp 218–220°C) and HRMS ([M+H] = 423.1522) against PubChem entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
